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Compound of Interest

Compound Name: 4,6-Dichloropyridine-2,3-diamine

Cat. No.: B035752

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyridine-2,3-diamine is a substituted pyridine derivative of interest in medicinal
chemistry and materials science. Its structural features, including the arrangement of amino
and chloro substituents on the pyridine ring, govern its reactivity, intermolecular interactions,
and potential biological activity. This technical guide provides a comprehensive overview of the
structural analysis of 4,6-Dichloropyridine-2,3-diamine, drawing upon data from related
compounds to infer its spectroscopic and structural properties. Detailed experimental protocols
for its characterization and visualizations of its structure and potential synthesis are also
presented.

Chemical Identity
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Property Value

IUPAC Name 4,6-dichloropyridine-2,3-diamine[1]
Molecular Formula CsHsCI2N3[1]

Molecular Weight 178.02 g/mol [1]

CAS Number 24484-99-9[1]

Canonical SMILES C1=C(C(=C(N=C1CI)N)N)CI[1]

InChl Key JISSLNPZAKXSRI-UHFFFAOYSA-NJ[1]

Predicted Structural and Spectroscopic Data

Direct experimental data for 4,6-Dichloropyridine-2,3-diamine is not readily available in the
public domain. The following data is predicted based on the analysis of structurally related
compounds such as 4,6-dichloropyrimidine, various aminodichloropyridines, and
aminodichloropyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted chemical shifts for 4,6-Dichloropyridine-2,3-diamine are presented

below.

Table 2.1: Predicted *H NMR Spectral Data
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Proton

Predicted
Chemical Shift

(ppm)

Multiplicity

Coupling
Constant (J)

Notes

H-5

6.5-75

The sole
aromatic proton,
its shift is
influenced by the
adjacent chloro
and amino

groups.

-NH:z (at C-2)

45-55

brs

Broad singlet
due to
qguadrupole
broadening and
potential

exchange.

-NHz (at C-3)

50-6.0

brs

Likely to have a
different
chemical shift
from the other
amino group due
to the different
electronic

environment.

Table 2.2: Predicted 3C NMR Spectral Data
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Predicted Chemical Shift

Carbon Notes
(ppm)
C-2 150 - 155 Attached to an amino group.
C-3 120 - 125 Attached to an amino group.
C-4 145 - 150 Attached to a chloro group.
The only carbon atom attached
C-5 110- 115
to a hydrogen.
C-6 155 - 160 Attached to a chloro group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2.3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3450 - 3300 Medium-Strong and symmetric) of primary
amines[2]

1650 - 1600 Strong N-H bending (scissoring)[2]
C=N and C=C stretching

1580 - 1550 Strong o )
(pyridine ring)[2]

1300 - 1200 Medium C-N stretching[2]

850 - 750 Strong C-Cl stretching[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Table 2.4: Predicted Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

[M]* isotopic cluster due to the

177/179/181 High/Moderate/Low presence of two chlorine
atoms.

142/144 Moderate [M-CIT*

115/117 Moderate [M-CI, HCN]*

Experimental Protocols

The following are generalized experimental protocols for the structural characterization of 4,6-
Dichloropyridine-2,3-diamine.

Synthesis

A potential synthetic route to 4,6-Dichloropyridine-2,3-diamine could involve the amination of
a polychlorinated pyridine precursor.

Protocol: Diamination of 2,3,4,6-Tetrachloropyridine

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,3,4,6-tetrachloropyridine in a
suitable anhydrous solvent such as dioxane or toluene.

o Reagent Addition: Add an excess of a suitable aminating agent, such as a solution of
ammonia in an organic solvent or an ammonia surrogate. A palladium catalyst (e.g.,
Pdz(dba)s) and a phosphine ligand (e.g., Xantphos) may be required to facilitate the reaction.
A base, such as sodium tert-butoxide, is also typically added.

» Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Workup: After the reaction is complete, cool the mixture to room temperature. Quench the
reaction with water and extract the product with an organic solvent like ethyl acetate.
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 Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel to obtain 4,6-Dichloropyridine-2,3-diamine.

NMR Spectroscopy

Protocol:

Sample Preparation: Weigh approximately 5-10 mg of purified 4,6-Dichloropyridine-2,3-
diamine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, CDCIs) in an NMR tube.

'H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher field
spectrometer. Use a standard pulse sequence.

13C NMR Acquisition: Acquire the 133C NMR spectrum using a proton-decoupled pulse
sequence. A sufficient number of scans will be required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Protocol:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total
Reflectance (ATR) measurement, place a small amount of the solid sample directly on the
ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm™1.

Mass Spectrometry

Protocol:

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile).

o Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization
method such as Electrospray lonization (ESI) or Electron Impact (El). Acquire the mass
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spectrum over an appropriate m/z range.

Visualizations
Molecular Structure
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Caption: Molecular structure of 4,6-Dichloropyridine-2,3-diamine.

Proposed Synthetic Workflow
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Caption: Proposed workflow for the synthesis of 4,6-Dichloropyridine-2,3-diamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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